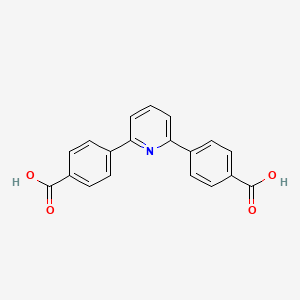

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

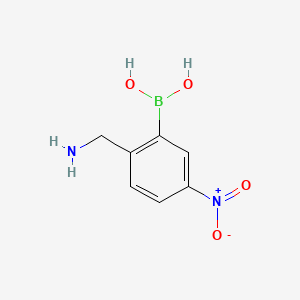

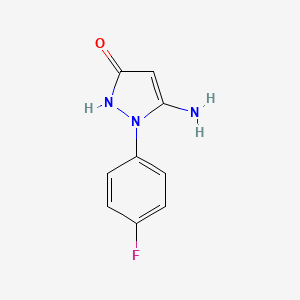

4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It contains a bipyridine unit .

Synthesis Analysis

This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is complex. It has been used as a linker to construct three-dimensional metal–organic frameworks (MOFs) .Chemical Reactions Analysis

In the synthesis of non-planar PBI copolymers, the 4,4’-(Pyridine-2,6-diyl)dibenzoic acid plays a crucial role. The compound reacts with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions to form the copolymers .Aplicaciones Científicas De Investigación

1. Polybenzimidazole Membranes for High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) The compound is used as an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer. It is used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions . These copolymers exhibit superior solubility in aprotic solvents such as N, N -dimethylacetamide, N, N -dimethylformamide, and dimethylsulfoxide than general PBI .

Proton Conductivity Enhancement

The high proton conductivity of the BPY–PBI-100% membrane is attributed to the increase in N atoms of the proton acceptor from the bipyridine monomer and the enhancement of free volume from the existence of a bulky stereostructure BPY unit .

Anti-Oxidative Properties

The long lifetime of the BPY–PBI-x serial membranes is due to the fact that the pyridine unit can quench radicals by the formation of pyridine-N-oxide . This unique anti-oxidation mechanism provides new insights for novel anti-oxidation membrane design .

Dye-Sensitized Solar Cells (DSSCs)

Pyridine derivatives, including 4,4’-(Pyridine-2,6-diyl)dibenzoic acid, have been used to design a new series of donor-π-acceptor dyes for DSSCs . These dyes have smaller energy gaps, lower hardness, higher electrophilicity index, and good photovoltaic performance .

Light Harvesting Efficiency Enhancement

Some of these dyes, such as A8, have higher light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .

Efficient Photon Emission

Dyes like A6, A7, and A8 spend less time in the excited state, which means they emit photons more efficiently than other dyes .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.

Mode of Action

The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.

Biochemical Pathways

It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.

Propiedades

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFCVEFEYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698194 |

Source

|

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099-06-5 |

Source

|

| Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)